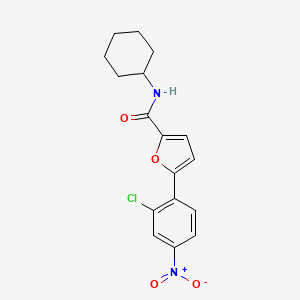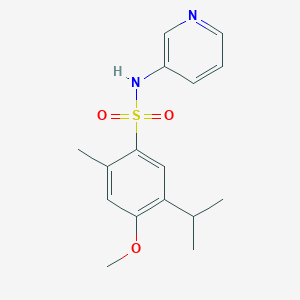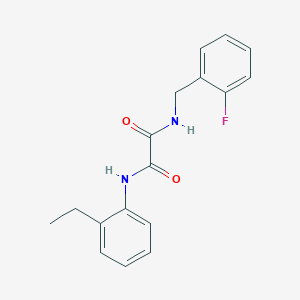![molecular formula C16H23N3O2 B4390820 N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4390820.png)
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide
Vue d'ensemble
Description
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide, also known as NEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NEP is a prodrug that is converted into an active metabolite, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propionamide (NEPA), which has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been found to enhance memory and cognitive function by inhibiting the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Mécanisme D'action
The mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide is not fully understood, but it is believed to act through multiple pathways. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamideA, the active metabolite of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide, has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases, which are involved in cell proliferation and apoptosis. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamideA has also been found to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the PI3K/Akt/mTOR signaling pathway. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neuroprotection, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has also been shown to have a neuroprotective effect, which could be beneficial in the treatment of neurodegenerative diseases. However, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide has some limitations in lab experiments, including its low solubility in water and its instability in physiological conditions.
Orientations Futures
There are several future directions for N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide research. One area of research is the development of new synthesis methods to improve the yield and purity of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide. Another area of research is the investigation of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, there is a need for more studies to elucidate the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide and its active metabolite, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamideA. Finally, future research could focus on the development of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide analogs with improved pharmacokinetic properties and therapeutic efficacy.
Propriétés
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)17-14-7-5-13(6-8-14)16(21)19-11-9-18(4-2)10-12-19/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZJMJCGJYNGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-isopropylphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4390740.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide](/img/structure/B4390750.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4390774.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorophenyl)-4-phenyl-1H-pyrazol-5-amine](/img/structure/B4390795.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4390798.png)



![2-adamantyl{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4390832.png)

![N-[3-(acetylamino)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B4390846.png)